molecular formula C21H18BrF3N2S B2520236 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 1226442-16-5

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No.: B2520236
CAS No.: 1226442-16-5
M. Wt: 467.35
InChI Key: GPENRKUFNSDCJL-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole is a tetra-substituted imidazole derivative characterized by:

  • Position 1: A 3-(trifluoromethyl)phenyl group, imparting strong electron-withdrawing properties.
  • Position 2: A cyclopentylsulfanyl (C5H9S) substituent, contributing steric bulk and moderate lipophilicity.

Properties

IUPAC Name

5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrF3N2S/c22-16-10-8-14(9-11-16)19-13-26-20(28-18-6-1-2-7-18)27(19)17-5-3-4-15(12-17)21(23,24)25/h3-5,8-13,18H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPENRKUFNSDCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring and the introduction of the bromophenyl, cyclopentylsulfanyl, and trifluoromethylphenyl groups. Common synthetic routes may involve the use of reagents such as bromobenzene, cyclopentylthiol, and trifluoromethylbenzene under specific reaction conditions. Industrial production methods would likely optimize these steps for scalability and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole belongs to the imidazole family, which is known for diverse biological activities. Its potential applications include:

  • Enzyme Inhibition : Imidazole derivatives are often explored as enzyme inhibitors. The specific substituents in this compound may allow it to interact with various enzymes, potentially modulating their activity.
  • Receptor Ligands : The unique structure may facilitate binding to specific receptors, influencing signaling pathways and biological responses.
  • Antimicrobial Activity : Similar imidazole compounds have demonstrated antimicrobial properties, suggesting that this compound could be investigated for similar effects .

Material Science

The structural characteristics of this compound may also lend itself to applications in the development of new materials:

  • Building Blocks for Synthesis : This compound can serve as a precursor for synthesizing more complex organic molecules, which could have applications in various industrial processes.
  • Development of Unique Materials : Its distinctive chemical properties may contribute to the creation of materials with specific physical or chemical characteristics, suitable for advanced applications in electronics or coatings.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research on imidazoles provides insights into its potential applications:

  • A study highlighted the antimicrobial properties of various imidazole derivatives, suggesting that modifications can enhance their effectiveness against pathogens .
  • Research on enzyme inhibitors has shown that imidazole compounds can effectively bind to active sites, blocking substrate access and inhibiting enzymatic activity. This indicates a promising avenue for further exploration with this compound .

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl and trifluoromethylphenyl groups may interact with hydrophobic pockets in proteins, while the cyclopentylsulfanyl group can form hydrogen bonds or other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Molecular Properties

The table below compares the target compound with key analogues, highlighting substituent differences and molecular characteristics:

Compound Name Substituents (Position 1, 2, 5) Molecular Formula Molecular Weight Key Structural Differences Reference
Target Compound 1: 3-(CF3)phenyl; 2: cyclopentylsulfanyl; 5: 4-BrPh C24H20BrF3N2S 521.4* Reference compound -
5-(4-Bromophenyl)-2-(ethylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole 2: Ethylsulfanyl C18H14BrF3N2S 427.28 Smaller sulfanyl group (ethyl vs. cyclopentyl)
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole 1: 4-(OCF3)phenyl; 2: Benzylsulfanyl C23H16BrF3N2OS 505.35 Trifluoromethoxy at position 1; benzylsulfanyl
5-(4-Bromophenyl)-1-(3-isopropoxypropyl)-1H-imidazole-2-thiol 1: 3-Isopropoxypropyl; 2: Thiol C14H16BrN2OS 355.27 Thiol group; aliphatic substituent at position 1
2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole 2: 4-Fluorobenzylsulfanyl; 5: 4-MePh C24H18F4N2S 442.5 Methylphenyl at position 5; fluorobenzylsulfanyl

*Calculated molecular weight based on formula C24H20BrF3N2S.

Key Observations:

Sulfanyl Group Modifications: Ethylsulfanyl (427.28 g/mol) and benzylsulfanyl (505.35 g/mol) substituents reduce or increase steric bulk compared to cyclopentylsulfanyl (521.4 g/mol). Thiol-containing analogues (e.g., 355.27 g/mol) exhibit lower molecular weights but may face stability issues due to oxidation susceptibility .

Aromatic Ring Modifications: Replacing 3-(trifluoromethyl)phenyl (target compound) with 4-(trifluoromethoxy)phenyl (505.35 g/mol) alters electronic effects, as trifluoromethoxy is less electron-withdrawing than trifluoromethyl .

Biological Activity

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Bromophenyl group : Enhances lipophilicity and potential interaction with biological targets.
  • Cyclopentylsulfanyl moiety : May contribute to selectivity and potency.
  • Trifluoromethyl group : Known to increase metabolic stability and lipophilicity.

Biological Activity Overview

The biological activity of imidazole derivatives, including the compound , has been extensively studied. Key areas of activity include:

  • Antimicrobial Activity : Imidazole derivatives have shown promise against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of electron-withdrawing groups, such as trifluoromethyl, is often associated with enhanced antibacterial properties.
  • Anticancer Properties : Compounds similar to 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole have been reported to inhibit tyrosine kinases involved in cancer progression, such as c-Abl and PDGF-R . This mechanism suggests potential applications in treating neoplastic diseases.
  • Anti-inflammatory Effects : Some imidazole derivatives exhibit anti-inflammatory properties, possibly through inhibition of specific pathways involved in inflammatory responses.

The mechanisms by which imidazole compounds exert their biological effects are varied. Key mechanisms include:

  • Enzyme Inhibition : Many imidazole derivatives act as inhibitors of enzymes critical to pathogen survival or cancer cell proliferation. For example, inhibition of tyrosine kinases can disrupt signaling pathways essential for tumor growth .
  • Receptor Modulation : Compounds may interact with various receptors, modulating signaling pathways that affect cellular responses.

Case Studies

Several studies highlight the biological activities of related compounds:

  • Antibacterial Activity Study :
    • A study explored the antibacterial efficacy of imidazole derivatives against MRSA. The results indicated that modifications at the aryl position significantly influenced activity levels, with certain substitutions enhancing potency .
  • Anticancer Activity Research :
    • Research demonstrated that imidazole-based compounds could inhibit receptor tyrosine kinases implicated in leukemia. The findings suggest that these compounds could serve as lead candidates for developing new anticancer therapies .
  • Inflammatory Response Modulation :
    • A study investigated the anti-inflammatory properties of various imidazole derivatives, showing that specific structural features led to significant reductions in pro-inflammatory cytokines .

Data Table

Property/ActivityObservations
AntibacterialEffective against MRSA; structure-dependent
AnticancerInhibits tyrosine kinases; potential for leukemia treatment
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Q. Analytical Validation :

  • FT-IR : Confirms cyclization and functional groups (e.g., C-S stretch at ~650 cm⁻¹) .
  • NMR : ¹H/¹³C NMR verifies regioselectivity and substituent positions (e.g., imidazole protons at δ 7.2–8.5 ppm) .
  • LCMS : Monitors reaction progress and confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 495) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Key Analytical Data
CyclizationAPS, HCl, 80°C72FT-IR: 1620 cm⁻¹ (C=N)
ThiolationCyclopentanethiol, K₂CO₃, DMF65¹H NMR: δ 3.1 (cyclopentyl CH₂)

Basic: How do the substituents influence the compound’s reactivity in functionalization reactions?

Methodological Answer:

  • 4-Bromophenyl Group : Undergoes NAS with amines/thiols (e.g., LiAlH₄ reduction replaces Br with H) .
  • Cyclopentylsulfanyl Group :
    • Oxidation : H₂O₂/mCPBA converts -S- to sulfone/sulfoxide (confirmed by ³¹P NMR shifts) .
    • Radical Stability : The bulky cyclopentyl group stabilizes thiyl radicals, enabling photochemical reactions .
  • Trifluoromethylphenyl Group : Electron-withdrawing nature directs electrophilic substitution to para positions .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • QSAR Modeling : Use DFT calculations (e.g., Gaussian 09) to correlate substituent electronic parameters (Hammett σ) with activity .
  • Key Modifications :
    • Replace 4-bromophenyl with 4-CN (increases polarity; logP drops from 4.2 to 3.8) .
    • Introduce electron-donating groups (e.g., -OCH₃) on the trifluoromethylphenyl ring to enhance receptor binding .
  • Validation : Biological assays (e.g., enzyme inhibition IC₅₀) paired with computational docking (AutoDock Vina) .

Advanced: What crystallographic techniques resolve structural ambiguities in analogs?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Parameters : Monochromatic Mo-Kα radiation (λ = 0.71073 Å), R factor < 0.05 .
    • Findings : Dihedral angles between imidazole and aryl rings (e.g., 12.5° for 4-bromophenyl) dictate π-π stacking .
  • Comparison with NMR : Discrepancies in torsional angles (e.g., crystal vs. solution state) are resolved via variable-temperature NMR .

Q. Table 2: Crystallographic Data for Analogous Compounds

CompoundSpace GroupR FactorKey Bond Length (Å)
Analog AP0.039C-S: 1.81
Analog BC2/c0.042C-Br: 1.89

Advanced: How to address contradictions in spectroscopic data during synthesis?

Methodological Answer:

  • Case Study : LCMS shows [M+H]⁺ at m/z 495, but ¹H NMR lacks expected imidazole protons.
    • Hypothesis : Oxidative degradation during purification.
    • Resolution :

Repeat under inert atmosphere (N₂) .

Use LCMS-HRMS to confirm degradation products (e.g., m/z 511 suggests sulfoxide formation) .

  • Preventive Step : Add radical scavengers (e.g., BHT) during thiolation .

Advanced: How can computational methods guide targeted synthesis?

Methodological Answer:

  • Workflow :
    • DFT Calculations : Predict reaction pathways (e.g., activation energy for cyclization: 25 kcal/mol) .
    • Molecular Dynamics : Simulate solvent effects (e.g., DMF stabilizes transition states better than THF) .
    • Machine Learning : Train models on existing imidazole datasets to predict optimal reaction conditions (e.g., 72% accuracy for yield ≥70%) .
  • Validation : Compare computational predictions with experimental yields (ΔG‡ < 5% error) .

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